Aurovertin is sourced from fungi, particularly Aspergillus species, where it functions as a secondary metabolite. It has been isolated and characterized from various strains, revealing its potential for pharmaceutical applications due to its unique biochemical properties.
Chemically, aurovertin belongs to a class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. It is specifically noted for its role as an antibiotic and inhibitor of ATP synthesis.
The synthesis of aurovertin has been explored through various synthetic routes. One notable method involves the total synthesis of preaurovertin, a precursor to aurovertin. This process includes several steps:
Technical details emphasize the importance of regioselective reactions and careful control of conditions to achieve high yields and desired stereochemistry.
The molecular structure of aurovertin features a complex arrangement that includes a bicyclic moiety linked to an α-pyrone structure via a triene linker. This configuration contributes to its binding affinity and biological activity.
Aurovertin primarily acts by binding to the β subunits of the F1 domain of ATP synthase, inhibiting both ATP synthesis and hydrolysis. The binding mechanism involves:
Technical details highlight that this inhibition can lead to differential effects on ATP synthesis versus hydrolysis, making aurovertin a valuable tool for studying enzyme kinetics.
The mechanism by which aurovertin inhibits ATP synthase involves steric hindrance at specific binding sites on the enzyme. This prevents the conformational changes necessary for ATP synthesis and hydrolysis:
Studies using molecular dynamics simulations have identified specific residues critical for aurovertin's binding, providing insights into its potential as a drug target for designing new inhibitors .
Aurovertin has several applications in scientific research:
The discovery of aurovertin traces to the mid-20th century, when initial isolates were identified as toxic metabolites from the fungicolous fungus Calcarisporium arbuscula (NRRL 3705) [1] [5]. Early studies in the 1960s revealed its potent bioactivity, notably as an ATP synthase inhibitor, driving interest in its mechanism and applications. By the 1970s, structural elucidation efforts distinguished multiple variants (e.g., aurovertins A–U), with aurovertin B emerging as the most extensively studied derivative due to its stability and efficacy [1] [7]. The 2000s marked a significant expansion of known sources, including the basidiomycete Albatrellus confluens, which yielded aurovertin E—demonstrating broader taxonomic distribution beyond ascomycetous fungi [7]. Recent advances (post-2010) have leveraged genomic tools to decode biosynthetic pathways, enabling targeted metabolic engineering of production strains [2] [8]. Key research milestones include:
Aurovertins belong to the polyene α-pyrone structural family, characterized by a conserved 2,6-dioxabicyclo[3.2.1]octane core linked to a methylated α-pyrone moiety via a conjugated triene system [1] [9]. This architecture enables unique bioactivity through selective interactions with cellular targets. Variations among derivatives (e.g., B, D, E, U) arise from modifications at four key positions on the bicyclic core, primarily through hydroxylation, acetylation, or epoxidation [1] [7]. For example:
Compound | R¹ (C-2) | R² (C-4) | R³ (C-6) | R⁴ (C-10) |
---|---|---|---|---|
Aurovertin B | -OCOCH₃ | -OH | -H | -OCOCH₃ |
Aurovertin D | -OH | -OH | -H | -OCOCH₃ |
Aurovertin E | -OCOCH₃ | -OH | -H | -H |
Aurovertin U | -OCOCH₃ | -OCH₃ | -OCHO | -OCOCH₃ |
Biosynthesis occurs via a highly reducing polyketide synthase (HR-PKS) pathway. In C. arbuscula, the HR-PKS AurA initiates backbone assembly using propionyl-CoA, followed by iterative elongation with malonyl-CoA units. Tailoring enzymes like AurB (methyltransferase) and AurC (epoxidase) then introduce structural complexity [1] [5] [9]. The gene cluster (aurA–aurG) was fully elucidated in 2019, revealing transcriptional regulators (e.g., AurF) that enhance yield 20-fold when overexpressed [1] [5].
Calcarisporium arbuscula remains the primary industrial source of aurovertins, with strains like NRRL 3705 producing >20 variants under standard fermentation [2] [5]. Genomic studies confirm its exceptional metabolic capacity: a 45 Mb genome harbors 65 biosynthetic gene clusters (BGCs), 17 of which are polyketide-derived [5]. RNA-seq data show that the aurovertin BGC (aur) is dominantly expressed, explaining its high production titers compared to cryptic clusters [5]. Beyond C. arbuscula, related producers include:
Fungal Species | Natural Product | BGC Features | Yield (mg/L) |
---|---|---|---|
Calcarisporium arbuscula | Aurovertins B, D, E | 65 BGCs; aur cluster expressed 5× > housekeeping genes | 50–200 [2] [5] |
Albatrellus confluens | Aurovertin E | Non-homologous aur cluster | 8–15 [7] |
Penicillium pulvillorum | Citreoviridin | Contains self-resistance gene | 30–70 [1] |
Ecologically, aurovertins serve as chemical defenses against nematodes and competing microbes, leveraging ATP synthase inhibition (IC₅₀ = 2–60 nM) [1] [6]. Strain engineering of C. arbuscula (e.g., ΔaurA mutants) now enables heterologous expression of silent BGCs, positioning it as a versatile "cell factory" for novel polyketides [2] [8].
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